molecular formula C14H14O4 B11802203 Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate

Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate

Cat. No.: B11802203
M. Wt: 246.26 g/mol
InChI Key: AIHAZEOJUZXOMO-UHFFFAOYSA-N
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Description

Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate typically involves the reaction of 4-hydroxy-2-methylbenzofuran with allyl bromide in the presence of a base, followed by esterification with methanol and a suitable catalyst. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 4-(allyloxy)-2-methylbenzofuran-5-carboxylate
  • Methyl 4-(allyloxy)-2-methylbenzofuran-7-carboxylate
  • Methyl 4-(allyloxy)-2-methylbenzofuran-8-carboxylate

Comparison: Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit unique properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-methyl-4-prop-2-enoxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H14O4/c1-4-5-17-12-7-10(14(15)16-3)8-13-11(12)6-9(2)18-13/h4,6-8H,1,5H2,2-3H3

InChI Key

AIHAZEOJUZXOMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC=C)C(=O)OC

Origin of Product

United States

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